N-(1-phenylpiperidin-3-yl)but-2-ynamide
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Overview
Description
N-(1-phenylpiperidin-3-yl)but-2-ynamide is a chemical compound that belongs to the class of ynamides Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylpiperidin-3-yl)but-2-ynamide typically involves the reaction of a piperidine derivative with an appropriate alkyne. One common method involves the use of a palladium-catalyzed coupling reaction, where the piperidine derivative is reacted with an alkyne in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpiperidin-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(1-phenylpiperidin-3-yl)but-2-ynamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(1-phenylpiperidin-3-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound’s triple bond and electron-withdrawing group enable it to participate in various chemical reactions, including nucleophilic addition and cycloaddition. These reactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylpiperidin-3-yl)but-2-ynamide: Unique due to its specific structure and reactivity.
Ynamides: A broader class of compounds with similar triple bond and nitrogen atom characteristics.
Alkynes: Compounds with a carbon-carbon triple bond but lacking the nitrogen atom and electron-withdrawing group.
Uniqueness
This compound is unique among ynamides due to its specific piperidine and phenyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of complex molecules and the development of new materials .
Properties
IUPAC Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-7-15(18)16-13-8-6-11-17(12-13)14-9-4-3-5-10-14/h3-5,9-10,13H,6,8,11-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKZVQONOJLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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